Manganese Chloride

説明

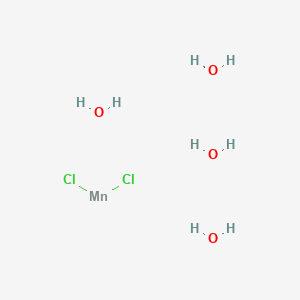

Manganese Chloride is an inorganic compound with the chemical formula MnCl₂·4H₂O. It is a pink solid that is highly soluble in water and slightly soluble in ethanol. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: Manganese Chloride can be synthesized by treating manganese(IV) oxide with concentrated hydrochloric acid. The reaction proceeds as follows: [ \text{MnO}_2 + 4 \text{HCl} \rightarrow \text{MnCl}_2 + 2 \text{H}_2\text{O} + \text{Cl}_2 ] This reaction was historically used for the production of chlorine. The resulting this compound solution can be neutralized with manganese carbonate to precipitate impurities such as iron salts. The purified solution is then evaporated to obtain this compound tetrahydrate .

Industrial Production Methods: In industrial settings, this compound tetrahydrate is produced by reacting crushed magnesite with excess hydrochloric acid. After the reaction, the excess hydrochloric acid is neutralized with lime to control the pH to about 4. Hydrogen peroxide is added to remove iron impurities .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions. For example, in basic solutions, hydrogen peroxide oxidizes manganese(II) to manganese(IV), forming manganese dioxide: [ \text{Mn(OH)}_2 + \text{H}_2\text{O}_2 \rightarrow \text{MnO}_2 + 2 \text{H}_2\text{O} ]

Reduction: It can be reduced by various reducing agents to form different manganese compounds.

Substitution: this compound can participate in substitution reactions where chloride ions are replaced by other ligands.

Common Reagents and Conditions:

Sodium hydroxide: Used to precipitate manganese(II) hydroxide.

Hydrogen peroxide: Used in basic solutions to oxidize manganese(II) to manganese(IV).

Major Products:

Manganese dioxide (MnO₂): Formed during oxidation reactions.

Manganese(II) hydroxide (Mn(OH)₂): Formed during precipitation reactions with sodium hydroxide.

科学的研究の応用

Medical Applications

Neuroimaging and Neuroscience

Manganese chloride is primarily utilized as a contrast agent in manganese-enhanced magnetic resonance imaging (MEMRI). Its paramagnetic properties allow it to enhance MRI contrast, facilitating the study of neuronal pathways and connectivity in the brain. Mn²⁺ ions enter neurons through voltage-gated calcium channels, making it valuable for tracing neuronal connections and studying brain morphology and function . Recent studies have demonstrated its effectiveness in investigating neurological disorders, including epilepsy and neurodegenerative diseases .

Toxicity Studies

Research has also focused on the toxicity profile of this compound. Excessive exposure has been linked to cytogenetic damage and biochemical alterations in organisms. For instance, studies using Allium cepa (onion) bulbs showed that MnCl₂ exposure resulted in decreased germination rates and increased chromosomal abnormalities, indicating its potential genotoxic effects . These findings underscore the importance of understanding manganese's biological impacts for both therapeutic and safety considerations.

Industrial Applications

Electroplating and Catalysis

This compound is widely used in electroplating processes to deposit manganese coatings on metal surfaces. This application enhances corrosion resistance and improves aesthetic qualities . Additionally, it serves as a catalyst in various chemical reactions, particularly in organic synthesis and polymerization processes .

Battery Manufacturing

In the battery industry, this compound plays a crucial role in producing dry-cell batteries. It aids in improving battery performance and efficiency by providing essential manganese ions that enhance electrochemical properties .

Wastewater Treatment

MnCl₂ is employed in wastewater treatment to precipitate heavy metals and remove contaminants from industrial effluents. Its ability to interact with various pollutants makes it an effective agent for environmental remediation .

Biochemical Research

This compound is used extensively as a biochemical reagent in research laboratories. It acts as a source of manganese ions for various biological assays, including studies on enzyme activity and gene expression . For example, it has been utilized to investigate the effects of manganese on astrocytes' gene expression related to neurotransmitter transporters .

Case Studies

| Application | Study Reference | Findings |

|---|---|---|

| MEMRI in Neuroscience | PMC4498388 | Demonstrated effectiveness in tracing neuronal pathways and studying brain connectivity. |

| Toxicity Assessment | Nature.com (2022) | MnCl₂ exposure led to significant cytogenetic damage in Allium cepa, indicating genotoxic effects. |

| Electroplating Techniques | Ceramic Glazes | Enhanced corrosion resistance through manganese coatings on metal surfaces. |

| Biochemical Studies | MP Biomedicals | Investigated alterations in enzyme activities due to MnCl₂ exposure; significant effects observed on MAO activity. |

作用機序

Manganese Chloride exerts its effects primarily through its role as a source of manganese ions. Manganese is an essential trace element that acts as a cofactor for various enzymes involved in physiological processes. The compound dissociates in water to form manganese(II) ions, which can then participate in biochemical reactions. Manganese ions are involved in the activation of enzymes such as superoxide dismutase, which protects cells from oxidative damage .

類似化合物との比較

Manganese Chloride can be compared with other manganese halides and similar compounds:

Manganese(II) fluoride (MnF₂): Less soluble in water compared to this compound.

Manganese(II) bromide (MnBr₂): Similar in solubility and reactivity to this compound.

Manganese(II) iodide (MnI₂): More soluble in water compared to this compound.

Iron(II) chloride (FeCl₂): Similar in structure but differs in magnetic properties and reactivity.

This compound is unique due to its high solubility in water and its ability to form various coordination complexes, making it versatile for different applications .

生物活性

Manganese chloride (MnCl₂) is a compound that plays a significant role in various biological processes. It serves as a source of manganese ions, which are essential for numerous enzymatic reactions and physiological functions. However, its biological activity can vary widely depending on concentration, exposure duration, and the biological system involved. This article reviews the biological activity of this compound, focusing on its genotoxicity, neurotoxicity, antioxidant properties, and applications in clinical and agricultural research.

1. Genotoxicity and Cytotoxicity

Research indicates that this compound can exhibit genotoxic and cytotoxic effects, particularly at elevated concentrations. A study conducted on cultured human lymphocytes demonstrated that exposure to this compound at concentrations of 15, 20, and 25 µM significantly reduced the mitotic index and induced DNA damage. The comet assay revealed that clastogenic effects were primarily observed at the highest concentration (25 µM) during various phases of the cell cycle .

Table 1: Cytotoxic Effects of this compound on Human Lymphocytes

| Concentration (µM) | Mitotic Index Reduction (%) | DNA Damage Observed |

|---|---|---|

| 15 | Significant | No |

| 20 | Significant | No |

| 25 | Severe | Yes |

2. Neurotoxicity

This compound is also implicated in neurotoxic effects, particularly concerning dopaminergic neurons. A study using human neuroblastoma SH-SY5Y cells showed that MnCl₂ exposure led to mitochondrial dysfunction, increased reactive oxygen species (ROS) generation, and apoptosis. The mechanism involved BNIP3-mediated mitophagy, highlighting the potential for manganese-induced neurodegenerative conditions resembling parkinsonism .

Case Study: Neurotoxicity in Clinical Settings

A clinical case reported a 62-year-old male receiving parenteral nutrition who developed hypermanganesaemia after prolonged exposure to manganese. This resulted in neurological symptoms such as resting tremor and dyskinesia, underscoring the risks associated with excessive manganese intake .

3. Antioxidant Properties

Interestingly, this compound has been identified as having antioxidant properties under specific conditions. In a study where MnCl₂ was used as an alternative contrast medium for CT scans, it was noted that Mn(II) acted as an antioxidant by scavenging free radicals in blood samples. This property suggests potential therapeutic applications in oxidative stress-related conditions .

4. Applications in Research

This compound is widely utilized in biological research due to its role as a cofactor in enzymatic reactions. It has been employed to study:

- Gene Expression Alterations : Exposure to MnCl₂ has been shown to affect the expression of genes related to neurotransmitter transporters and metallothioneins in astrocytes .

- Plant Biosynthesis : In plant cell cultures, MnCl₂ has been used as an elicitor to enhance the biosynthesis of alkaloids, demonstrating its potential utility in agricultural biotechnology .

Table 2: Research Applications of this compound

| Application Area | Specific Use |

|---|---|

| Neurobiology | Study of dopaminergic neuron toxicity |

| Clinical Research | Use as a contrast medium in imaging |

| Plant Biotechnology | Elicitation of secondary metabolite production |

5. Conclusion

This compound exhibits a complex profile of biological activity characterized by both beneficial and detrimental effects depending on concentration and context. While it is essential for various physiological processes, excessive exposure poses significant health risks, particularly concerning neurotoxicity and genotoxicity. Continued research into its mechanisms of action will be crucial for harnessing its beneficial properties while mitigating potential risks.

特性

IUPAC Name |

dichloromanganese;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Mn.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFDGXZLMLFIJV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.Cl[Mn]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H8MnO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7773-01-5 (Parent) | |

| Record name | Manganese chloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00858866 | |

| Record name | Manganese(II) chloride tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

1190 °C | |

| Record name | MANGANESE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOLUBILITY: 151 G/100 ML WATER AT 8 °C /TETRAHYDRATE/, SOLUBILITY: 656 G/100 ML WATER AT 100 °C /TETRAHYDRATE/, SOL IN ALCOHOL; INSOL IN ETHER /TETRAHYDRATE/, Soluble in pyridine, ethanol; insoluble in ether., 72.3 G/100 ML WATER @ 25 °C, 123.8 G/100 ML WATER @ 100 °C | |

| Record name | MANGANESE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.977 @ 25 °C/4 °C | |

| Record name | MANGANESE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Significant incr in activity of L-tyrosine hydroxylase in neostriatum, midbrain & hypocampus of rats 1 mo after chronic oral doses of manganese chloride. Augmentated enzymatic activity persisted in neostriatum, midbrain & hypothalamus on 3rd mo & remained elevated only in neostriatum on 6th mo., A study was carried out to investigate whether metallothionein can be induced in primary cultures of rat hepatocytes by heavy metals and organic chemicals. The cells were isolated from male Sprague-Dawley-rats after a single pass perfusion of the liver with collagenase-II. The metallothionein concentration was determined by a cadmium/hemoglobin radioassay procedure. The following compounds were tested: cadmium chloride; mercuric chloride; nickel chloride; cobalt chloride; lead acetate; manganese chloride; zinc chloride; sodium vanadate; ethanol; urethane; L-2-oxothiozolidine-4-carboxylate (L-OTCA); and dexamethasone. The cells were incubated for 48 hours with the chemical compounds in concentrations of less than 1.5 percent of the volume of the culture medium. In addition to monitoring the levels of metallothionein, the viability of the cells was assessed by measuring the protein synthesis activity and the cellular potassium ion concentration. ZnCl2 caused a 22 fold increase in the concentration of metallothionein, the mercury compound a 6.4 fold increase, and cadmium, cobalt and nickel compounds as well as dexamethasone caused two to four fold increases. The other compounds caused no changes. The authors conclude that those chemicals which cause metallothionein increases in-vitro should be classified as direct acting inducers while those that cause increases in-vivo should be classified as indirect acting inducers. | |

| Record name | MANGANESE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pink trigonal crystals | |

CAS No. |

13446-34-9, 7773-01-5 | |

| Record name | Manganese chloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese(II) chloride tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese chloride (MnCl2), tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

650 °C | |

| Record name | MANGANESE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: Can manganese chloride tetrahydrate be used as a contrast agent in medical imaging?

A1: Yes, research indicates that this compound tetrahydrate holds promise as an oral contrast agent for magnetic resonance imaging (MRI), particularly for the liver. Studies have shown its efficacy in enhancing liver signal intensity on MRI, enabling better visualization and detection of focal liver lesions [, , , ].

Q2: How does this compound tetrahydrate compare to gadolinium-based contrast agents for liver MRI?

A2: this compound tetrahydrate, specifically a formulation known as Orviglance® or ACE-MBCA, offers a potential alternative to gadolinium-based contrast agents (GBCAs) for patients with impaired renal function []. While GBCAs are effective, they carry a risk of nephrogenic systemic fibrosis in this patient group. Studies indicate that ACE-MBCA is well-tolerated and provides comparable image quality to GBCAs [, ].

Q3: Are there any specific advantages to using an oral contrast agent like this compound tetrahydrate?

A3: Oral administration of contrast agents like this compound tetrahydrate can simplify the imaging procedure and potentially improve patient comfort, as seen in a study where a majority of patients found a low-temperature formulation easier to drink [].

Q4: What is the optimal time window for liver MRI after oral administration of this compound tetrahydrate?

A4: Research suggests a diagnostic window between 2 and 6 hours after oral administration, providing robust liver signal enhancement during this period [].

Q5: What is the molecular formula and weight of this compound tetrahydrate?

A5: The molecular formula is MnCl2·4H2O, and its molecular weight is 197.91 g/mol.

Q6: Does this compound tetrahydrate exhibit catalytic activity?

A6: Yes, this compound tetrahydrate can act as an efficient catalyst in various organic reactions. For instance, it has shown promising results in catalyzing the Beckmann rearrangement of ketoximes to amides [, ]. Additionally, it has been successfully used in the ring-opening reactions of 2-alkoxy-3,4-dihydropyran with indole and in transesterification reactions involving β-keto esters and alcohols containing C-3 unsubstituted indole fragments [].

Q7: How does this compound tetrahydrate interact with zeolites?

A7: Studies show that when mixed with Y zeolites (NaY or LaNaNH4Y) and treated in air, this compound tetrahydrate can undergo several processes depending on the temperature. At lower temperatures (around 503 K), there's maximum halide insertion into the zeolite supercages. At higher temperatures (683 K), maximum cation exchange occurs. Finally, at very high temperatures (around 1073 K), solid-solid reactions take place, leading to the formation of new crystalline phases [].

Q8: Is this compound tetrahydrate toxic? What are the potential health effects of manganese exposure?

A8: While manganese is an essential trace element, chronic exposure to high levels of manganese can lead to neurotoxicity. Studies in rats have shown that manganese exposure can lead to oxidative stress in the brain, affecting various brain regions like the cerebral cortex, cerebellum, and medulla oblongata [, ].

Q9: Are there any protective agents against manganese-induced neurotoxicity?

A9: Research indicates that compounds like para-aminosalicylic acid (PAS) and N-(2-hydroxyethyl) ethylenediamine triacetic acid (HEDTA) may offer protective effects against manganese-induced oxidative changes in the brain []. Studies have shown that these agents can improve the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase in the brains of manganese-exposed rats [].

Q10: What are the potential effects of this compound tetrahydrate on male reproductive health?

A10: Research in rats suggests that chronic exposure to this compound tetrahydrate can negatively impact male fertility. Studies have observed testicular degeneration, decreased sperm levels, and increased morphological abnormalities in sperm following prolonged manganese exposure [, ].

Q11: Can the adverse effects of manganese exposure on male fertility be reversed?

A11: Some studies suggest potential for reversing the negative effects of manganese on male reproductive health. For instance, research indicates that administration of Syzygium aromaticum essential oil may help to ameliorate the damage caused by manganese exposure in rat testes, improving sperm concentration and reducing morphological abnormalities [].

Q12: Can this compound tetrahydrate be used in the synthesis of nanoparticles?

A12: Yes, research demonstrates the use of this compound tetrahydrate as a precursor for synthesizing manganese nanoparticles. One study successfully employed a liquid-phase plasma reduction method to create polycrystalline manganese nanoparticles using a solution of this compound tetrahydrate []. This method offers potential for controlling the size and morphology of the nanoparticles by adjusting the discharge time and using surfactants like CTAB [].

Q13: What are the applications of manganese stearate in polymer chemistry?

A13: Manganese stearate, synthesized using this compound tetrahydrate, can be used as an oxidant additive in oxo-biodegradable polymers, such as HDPE []. The additive, when incorporated into the polymer matrix, aids in accelerating the degradation process through thermal treatment or light irradiation [].

Q14: Are there specific methods for analyzing manganese content in samples?

A14: Titration using a NaNO3-Na3AsO3 solution with AgNO3 as a catalyst is a proven method for accurately determining manganese content, as evidenced by its use in analyzing manganese oxide recovered from waste zinc-manganese batteries [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。